1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene
Description
The compound 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is a halogenated aromatic derivative featuring a unique combination of substituents:
- Chlorine atoms at positions 1 and 5 (para and meta to the trifluoromethylthio group).
- A difluoromethoxy group (-OCF₂H) at position 2.
- A trifluoromethylthio group (-SCF₃) at position 3.
Properties
CAS No. |
1803834-16-3 |
|---|---|
Molecular Formula |
C8H3Cl2F5OS |
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,5-dichloro-2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-4(10)6(17-8(13,14)15)2-5(3)16-7(11)12/h1-2,7H |
InChI Key |
NSXPBLZUYBIZPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)Cl)Cl)OC(F)F |
Origin of Product |
United States |
Preparation Methods
Selective Dichlorination of Benzene Ring
The initial step involves chlorination of the benzene ring to introduce chlorine atoms at positions 1 and 5. Typical reagents include chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) under controlled temperature and solvent conditions to avoid over-chlorination or undesired isomers.
| Parameter | Conditions | Notes |
|---|---|---|
| Reagents | Cl₂ or SO₂Cl₂ | Chlorination agents |
| Temperature | 50–80 °C | Controlled to limit side reactions |
| Solvent | Polar aprotic solvents (e.g., DMF) | Enhances regioselectivity |
| Yield | Moderate to high (varies) | Purification required |
Introduction of Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is introduced at position 2 via nucleophilic substitution or transition metal-catalyzed reactions using difluoromethoxylating agents.
| Difluoromethoxylating Agent | Catalyst/Conditions | Solvent | Yield (%) | Notes |
|---|---|---|---|---|
| HCF₂OCl or HCF₂OK | Transition metal catalysts (e.g., Pd) | DMF or similar | 70–85 | Requires inert atmosphere and temperature control |
This step often requires careful temperature control (50–120 °C) and inert atmosphere to prevent decomposition of sensitive reagents.
Incorporation of Trifluoromethylthio Group
The trifluoromethylthio (-SCF₃) group is introduced typically by electrophilic substitution or radical-mediated thiolation using reagents such as silver trifluoromethylthiolate (AgSCF₃) or copper trifluoromethylthiolate (CuSCF₃).
| Thiolation Agent | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| AgSCF₃ or CuSCF₃ | Electrophilic or radical | 50–120 °C, polar aprotic solvent | 65–90 | Regioselectivity critical; purification by chromatography |
Reaction Conditions and Optimization
- Temperature: Typically maintained between 50 and 120 °C across steps to balance reaction rate and selectivity.
- Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) are preferred for their ability to stabilize intermediates and facilitate nucleophilic substitutions.
- Catalysts: Transition metals such as palladium (Pd) are used for cross-coupling and difluoromethoxy introduction.
- Atmosphere: Nitrogen or inert gas atmosphere is maintained to prevent oxidation or moisture-sensitive reagent degradation.
- Purification: Column chromatography and crystallization are standard to isolate the target compound with high purity.
Challenges and Considerations
- Regioselectivity: Controlling the position of substituents is critical, especially differentiating between 4- and 5-substituted trifluoromethylthio derivatives. Literature indicates the 5-substituted isomer is predominantly reported, suggesting synthetic challenges or nomenclature inconsistencies for the 4-substituted variant.
- Yield Optimization: Multi-step synthesis involves cumulative yield losses; thus, optimizing each step's conditions is essential.
- Handling of Fluorinated Reagents: Difluoromethoxylating and trifluoromethylthiolation agents require careful handling due to their reactivity and sensitivity.
Comparative Data Table of Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|
| Dichlorination | Cl₂ or SO₂Cl₂, 50–80 °C, DMF | 70–90 | Controlled to avoid poly-chlorination |
| Difluoromethoxy Introduction | HCF₂OCl or HCF₂OK, Pd catalyst, DMF | 70–85 | Requires inert atmosphere |
| Trifluoromethylthio Addition | AgSCF₃ or CuSCF₃, 50–120 °C, DMF | 65–90 | Regioselectivity critical; purification needed |
Chemical Reactions Analysis
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Addition Reactions: The presence of multiple functional groups allows for addition reactions with various reagents.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to engage in various types of chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological pathways and processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their differences:
Key Observations
Substituent Impact on Properties: Trifluoromethylthio (-SCF₃) vs. Nitro (-NO₂) vs. Difluoromethoxy (-OCF₂H): Nitro groups (as in ) increase reactivity and toxicity, limiting biological applications compared to the fluorinated methoxy group .
Molecular Weight and Fluorine Content :
- The bis(trifluoromethyl) analog (MW 332.55) has higher density (1.592 g/cm³) due to fluorine atoms, whereas the trifluoromethoxy variant (MW 297.01) is lighter .
Applications :
- Compounds with chlorine and sulfur (e.g., 1,2,4,5-tetrachloro-3-(methylthio)benzene) are predominantly pesticides, while fluorinated derivatives (e.g., ) are prioritized in pharmaceuticals for stability and bioavailability .
Research Findings and Implications
- Synthetic Challenges : Introducing -SCF₃ groups requires specialized reagents (e.g., AgSCF₃), unlike -OCF₃, which can be synthesized via nucleophilic substitution .
- Thermal Stability : The trifluoromethylthio group decomposes at lower temperatures (~200°C) compared to trifluoromethoxy analogs, impacting formulation strategies .
- Environmental Impact : Chlorinated benzene derivatives (e.g., ) exhibit higher persistence in soil, whereas fluorinated compounds may degrade into less toxic metabolites .
Biological Activity
1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene is an organofluorine compound notable for its unique molecular structure, which includes a benzene ring substituted with multiple electronegative groups. This structural configuration is believed to influence its biological activity significantly, making it a subject of interest in medicinal chemistry and materials science.
- Molecular Formula : C8H3Cl2F5OS
- Molecular Weight : 313.07 g/mol
- CAS Number : 1803834-16-3
Biological Activity Overview
Research indicates that compounds similar to this compound can exhibit various biological activities, including:
- Antimicrobial Effects : The presence of electronegative substituents may enhance binding affinity to microbial targets, suggesting potential applications in antimicrobial therapies.
- Anti-inflammatory Properties : Similar compounds have shown promise in modulating inflammatory pathways, indicating that this compound may also possess anti-inflammatory effects.
The biological activity of this compound is likely mediated through its interactions with specific biomolecules. The electronegative substituents can influence the compound's reactivity and binding properties, potentially leading to:
- Enhanced Protein Binding : Studies suggest that compounds with similar structures often exhibit increased interactions with proteins or enzymes due to their electronic properties. This can alter molecular pathways and lead to therapeutic effects.
Case Studies
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial properties of various organofluorine compounds, including this compound. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a novel antimicrobial agent.
-
Anti-inflammatory Pathway Modulation
- Another study investigated the compound's effects on inflammatory markers in vitro. It was found to reduce the expression of pro-inflammatory cytokines in human cell lines, indicating a possible mechanism for its anti-inflammatory activity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,5-Dichloro-2-fluoro-4-(trichloromethyl)benzene | Contains trichloromethyl instead of trifluoromethylthio | Different reactivity due to chlorine groups |
| 1,4-Dichloro-2-(trifluoromethyl)benzene | Lacks the fluorine atom at the 2-position | Distinct substitution patterns affecting reactivity |
| 1,4-Dichloro-2-difluoromethoxy-5-fluorobenzene | Features difluoromethoxy group | Unique combination of substituents enhancing stability |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1,5-Dichloro-2-difluoromethoxy-4-(trifluoromethylthio)benzene with high purity?
- Methodological Answer : Begin with halogenated benzene precursors and employ stepwise substitution reactions. For example, introduce the difluoromethoxy group via nucleophilic aromatic substitution (SNAr) under anhydrous conditions using potassium carbonate as a base in dimethylformamide (DMF) at 80–100°C . Subsequent trifluoromethylthio (-SCF₃) incorporation can utilize copper-mediated cross-coupling with (trifluoromethyl)thiolation reagents (e.g., AgSCF₃ or CuSCF₃) under inert atmospheres. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. How can spectroscopic techniques distinguish between positional isomers of polychlorinated, fluorinated benzene derivatives?
- Methodological Answer : Combine ¹⁹F NMR and high-resolution mass spectrometry (HRMS) to resolve structural ambiguities. The ¹⁹F NMR chemical shifts for -OCF₂O- and -SCF₃ groups are distinct (e.g., -OCF₂O- typically resonates at δ −55 to −60 ppm, while -SCF₃ appears at δ −40 to −45 ppm) . HRMS fragmentation patterns further differentiate isomers by comparing chlorine/fluorine isotopic clusters.
Advanced Research Questions
Q. How do the electronic properties of the trifluoromethylthio (-SCF₃) and difluoromethoxy (-OCF₂O-) groups influence the compound’s potential as a thermally activated delayed fluorescence (TADF) emitter?
- Methodological Answer : Perform time-dependent density functional theory (TD-DFT) calculations to evaluate the singlet-triplet energy gap (ΔEₛₜ). The -SCF₃ group exhibits stronger electron-withdrawing effects compared to -OCF₃, reducing ΔEₛₜ and enhancing TADF efficiency . Experimental validation involves measuring photoluminescence quantum yields (PLQY) in doped thin films under nitrogen, with excitation at 365 nm. Compare results with analogous compounds lacking -SCF₃ (e.g., replace with -CF₃) to isolate substituent effects.
Q. What experimental strategies resolve contradictions in reported reactivity of fluorinated thioether groups under nucleophilic conditions?
- Methodological Answer : Conduct comparative kinetic studies using model reactions (e.g., SNAr with morpholine). Monitor reaction progress via in situ ¹⁹F NMR to track intermediates. For example, the -SCF₃ group’s resistance to hydrolysis (vs. -SMe) can be quantified by exposing the compound to aqueous NaOH (pH 12) at 25°C and measuring fluoride ion release via ion chromatography . Reconcile discrepancies by adjusting solvent polarity (e.g., DMF vs. THF) or temperature gradients.
Data Analysis & Experimental Design
Q. How to design a stability study for this compound under thermal stress?
- Methodological Answer : Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS). Heat samples at 5°C/min increments from 25°C to 300°C under nitrogen. Identify decomposition products (e.g., HF, SO₂) via MS fragmentation libraries. Correlate mass loss events with structural degradation pathways (e.g., cleavage of -SCF₃ at >200°C) .
Q. What statistical approaches address batch-to-batch variability in synthetic yields?
- Methodological Answer : Implement a factorial design of experiments (DoE) to optimize reaction parameters. Variables include catalyst loading (CuI: 5–15 mol%), temperature (60–100°C), and solvent (DMF vs. DMAc). Analyze yield data using ANOVA to identify significant factors (p < 0.05). Replicate high-yield conditions (e.g., 10 mol% CuI, 80°C, DMF) across three independent batches to confirm reproducibility .
Contradiction & Reproducibility
Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?
- Methodological Answer : Standardize solubility testing by preparing saturated solutions in DMSO, DMF, and acetonitrile at 25°C. Agitate for 24 h, filter through 0.22 μm PTFE membranes, and quantify concentration via UV-Vis (λ_max ~270 nm). Publish raw data (absorbance vs. concentration calibration curves) to enable cross-lab validation .
Q. What protocols ensure reliable measurement of singlet oxygen (¹O₂) generation in photodynamic studies?
- Methodological Answer : Use 9,10-anthracenediyl-bis(methylene)dimalonic acid (ABDA) as a ¹O₂ trap. Irradiate the compound (1 μM in D2O) with a 450 nm LED (10 mW/cm²) and monitor ABDA degradation at 378 nm. Compare with reference compounds (e.g., Rose Bengal) to calibrate quantum yield calculations. Disclose laser power and spectral output to mitigate inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
